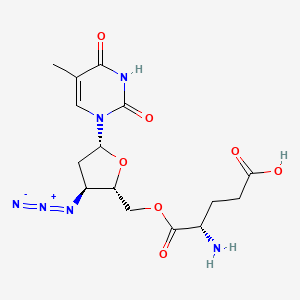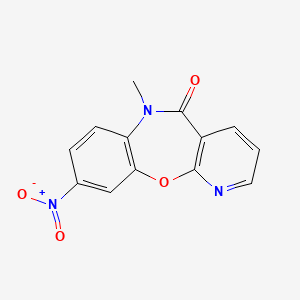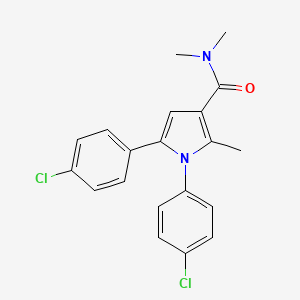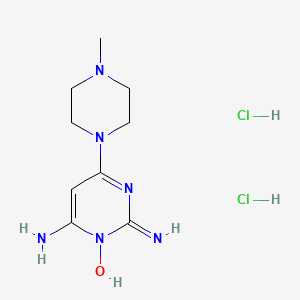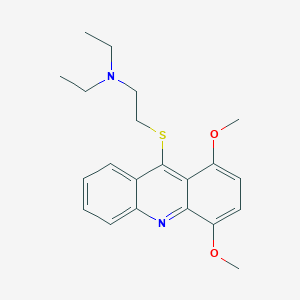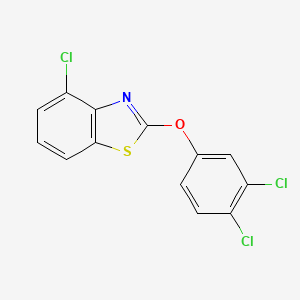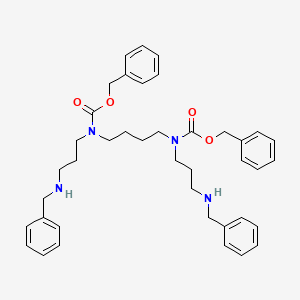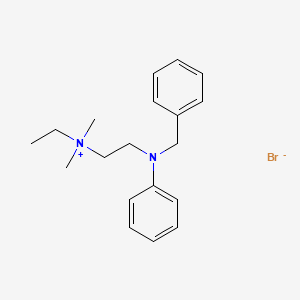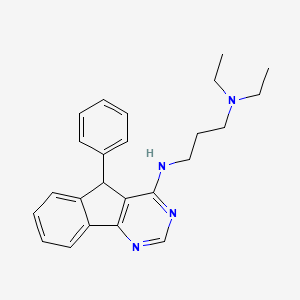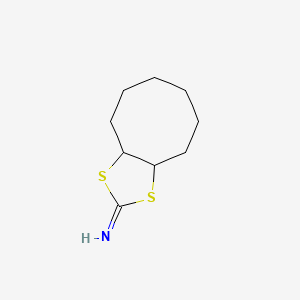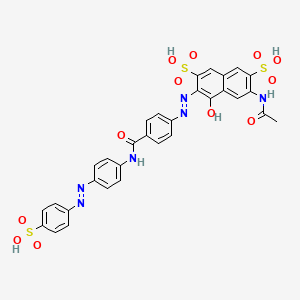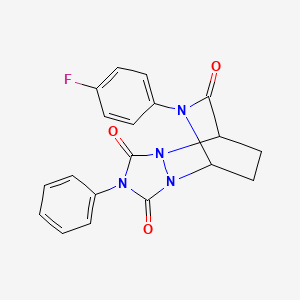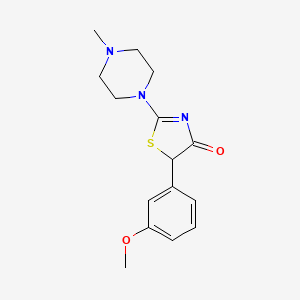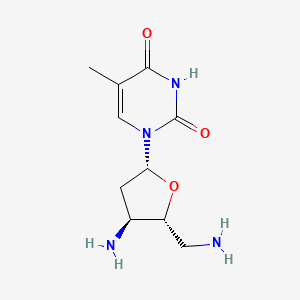
Thymidine, 3',5'-diamino-3',5'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is a synthetic nucleoside analogue with the molecular formula C10H16N4O3 and a molecular weight of 240.259 g/mol . This compound is structurally related to thymidine, a naturally occurring nucleoside, but with amino groups replacing the hydroxyl groups at the 3’ and 5’ positions. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective protection and deprotection of functional groups, followed by nucleophilic substitution reactions. One common approach is to start with thymidine and introduce amino groups at the 3’ and 5’ positions through a series of chemical reactions involving protecting groups and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-diamino-3’,5’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of antiviral medications and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. By inhibiting the reverse transcriptase enzyme, it prevents the elongation of the viral DNA chain, thereby disrupting viral replication. This mechanism is particularly effective against HIV, making it a valuable compound in antiviral research.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The naturally occurring nucleoside with hydroxyl groups at the 3’ and 5’ positions.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analogue with similar antiviral properties.
Uniqueness
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to the presence of amino groups at the 3’ and 5’ positions, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication by acting as a chain terminator, making it a valuable tool in antiviral research.
Properties
CAS No. |
64638-15-9 |
|---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
MNQDARLYRXOMEL-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



